3-Amino-6-hydroxy-1,3-dihydroindol-2-one;hydrochloride
Description
3-Amino-6-hydroxy-1,3-dihydroindol-2-one;hydrochloride is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are found in many natural and synthetic compounds with clinical and biological applications .
Properties
IUPAC Name |
3-amino-6-hydroxy-1,3-dihydroindol-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2.ClH/c9-7-5-2-1-4(11)3-6(5)10-8(7)12;/h1-3,7,11H,9H2,(H,10,12);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTUFIPFIGXCHFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)NC(=O)C2N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-Amino-6-hydroxy-1,3-dihydroindol-2-one;hydrochloride can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted using methanesulfonic acid under reflux conditions in methanol . This method yields the desired indole derivative in good yield. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3-Amino-6-hydroxy-1,3-dihydroindol-2-one;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxindole derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Amino-6-hydroxy-1,3-dihydroindol-2-one;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Medicine: The compound is investigated for its potential therapeutic applications in treating various diseases.
Industry: It is used in the production of pharmaceuticals and other biologically active compounds.
Mechanism of Action
The mechanism of action of 3-Amino-6-hydroxy-1,3-dihydroindol-2-one;hydrochloride involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing biological processes such as cell signaling, enzyme inhibition, and gene expression . The specific molecular targets and pathways depend on the particular biological activity being investigated.
Comparison with Similar Compounds
3-Amino-6-hydroxy-1,3-dihydroindol-2-one;hydrochloride can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Oxindole: A bicyclic structure with various biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
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